5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one
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Overview
Description
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, and modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or atomic chlorine in the presence of oxygen can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield formic acid, maleic acid, and other unidentified products .
Scientific Research Applications
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand for complex compounds and building blocks for biologically active heterocyclic molecules . The compound’s effects are mediated through its ability to inhibit specific enzymes or interact with cellular receptors, leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, widely used in the pharmaceutical and cosmetic industries.
5-Hydroxy-2-(5H)-furanone: Known for its high reactivity and use in organic synthesis.
Uniqueness
5-Hydroxy-2-(phenoxymethyl)-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
90376-15-1 |
---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-hydroxy-2-(phenoxymethyl)pyran-4-one |
InChI |
InChI=1S/C12H10O4/c13-11-6-10(16-8-12(11)14)7-15-9-4-2-1-3-5-9/h1-6,8,14H,7H2 |
InChI Key |
JSSMKIDTDSEMER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=O)C(=CO2)O |
Origin of Product |
United States |
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